molecular formula C10H14N2O2 B8808218 4-(4-Hydroxyphenyl)butanehydrazide

4-(4-Hydroxyphenyl)butanehydrazide

Cat. No.: B8808218
M. Wt: 194.23 g/mol
InChI Key: FMHUNRSUKRPDDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Hydroxyphenyl)butanehydrazide is a hydrazide derivative characterized by a four-carbon aliphatic chain (butane) terminating in a hydrazide group (-CONHNH₂) and a 4-hydroxyphenyl substituent. This structure confers unique physicochemical properties, such as hydrogen-bonding capacity from the phenolic -OH and hydrazide groups, which influence solubility, reactivity, and biological interactions.

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

4-(4-hydroxyphenyl)butanehydrazide

InChI

InChI=1S/C10H14N2O2/c11-12-10(14)3-1-2-8-4-6-9(13)7-5-8/h4-7,13H,1-3,11H2,(H,12,14)

InChI Key

FMHUNRSUKRPDDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCCC(=O)NN)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hydrazides with Aromatic Substituents

  • 4-(1H-Indol-3-yl)butanohydrazide (): Structure: Replaces the hydroxyphenyl group with an indole moiety. Properties: The indole group enhances π-π stacking interactions and lipophilicity, improving membrane permeability. Applications: Used in organotin(IV) complexes (e.g., N'-(2-hydroxybenzylidene)-4-(1H-indol-3-yl)butanehydrazide) for selective cytotoxicity against cancer cells (A549 and MCF7 cell lines) .
  • (E)-4-(2,4-Dichlorophenoxy)-N'-(2-fluoro-4-hydroxybenzylidene)butanehydrazide (Compound 23, ): Structure: Features dichlorophenoxy and fluorohydroxybenzylidene substituents. Properties: Halogen atoms increase molecular weight (383.23 g/mol for a similar compound, ) and electron-withdrawing effects, enhancing stability and bioactivity. Comparison: The absence of halogens in 4-(4-Hydroxyphenyl)butanehydrazide likely results in lower cytotoxicity but improved aqueous solubility.

Chain-Length Variants

  • 2-(4-Hydroxyphenyl)acetohydrazide (): Structure: Shorter two-carbon chain (acetohydrazide). Properties: Lower molecular weight (180.20 g/mol) and reduced steric hindrance may enhance reactivity in nucleophilic additions.

Non-Hydrazide Analogues

  • 4-(4-Hydroxyphenyl)-2-butanone (Raspberry Ketone, ): Structure: Shares the 4-(4-hydroxyphenyl)butane backbone but lacks the hydrazide group. Properties: The ketone group reduces hydrogen-bonding capacity, limiting applications in metal coordination or supramolecular chemistry. Comparison: The hydrazide group in this compound enables Schiff base formation (e.g., with aldehydes), a key feature for synthesizing bioactive metal complexes .

Key Research Findings

  • Synthetic Flexibility : Hydrazides like this compound serve as precursors for Schiff bases, which are critical in developing metal complexes with anticancer properties .
  • Structure-Activity Relationships: Electron-donating groups (e.g., -OH) improve solubility but may reduce cell membrane penetration.

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